4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
CAS No.: 2034387-58-9
Cat. No.: VC4693537
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034387-58-9 |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.455 |
| IUPAC Name | 1-cyclopropyl-6-methyl-4-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]oxypyridin-2-one |
| Standard InChI | InChI=1S/C23H23N3O3/c1-16-12-20(13-22(27)26(16)19-8-9-19)29-21-14-25(15-21)23(28)17-4-6-18(7-5-17)24-10-2-3-11-24/h2-7,10-13,19,21H,8-9,14-15H2,1H3 |
| Standard InChI Key | BENUUXLEFYWTAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Introduction
The compound 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex organic molecule with significant interest in medicinal chemistry. It is classified as a pyridine derivative, featuring a pyrrole ring, an azetidine moiety, and a cyclopropyl group. This compound is notable for its potential biological activities, particularly in drug discovery related to kinase inhibition and other biological pathways .
Synthesis
The synthesis of 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one involves multi-step reactions. One notable method includes an aldol condensation followed by cyclization processes to form the desired azetidine and pyridine structures. These synthetic routes are crucial for producing the compound efficiently and with high purity.
Potential Biological Activities
This compound is of interest due to its potential role as a therapeutic agent. It has been studied for its involvement in kinase inhibition and other biological pathways, which are critical in drug discovery. The presence of diverse functional groups allows it to interact with various biological targets, making it a promising candidate for further research.
Comparison with Similar Compounds
Other compounds with similar structural motifs, such as 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione, have been studied for their biological activities. These compounds often exhibit promising pharmacological profiles, suggesting that 4-((1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one could also be valuable in drug development .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 2034387-58-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume